Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
Description
Deuterated Water (D₂O):
Deuterated water is a stable isotopic form of water where hydrogen atoms are replaced by deuterium (²H or D). It is critical in nuclear magnetic resonance (NMR) spectroscopy due to its low proton content, minimizing signal interference. High-purity D₂O (>99.9% deuterium) is essential for dissolving polysaccharides and proteins in structural studies . Its molecular weight (20.03 g/mol) and higher density (1.11 g/cm³ at 25°C) compared to H₂O make it distinguishable in physicochemical applications.
1,1,1,3,3,3-Hexafluoropropan-2-one (Hexafluoroacetone, HFA):
This fluorinated ketone (C₃F₆O) is highly electronegative due to six fluorine atoms. It often exists as hydrates (e.g., trihydrate, CAS 13098-39-0) or deuterated derivatives (e.g., HFIP-d₂, CAS 920-66-1). HFA is used in organic synthesis, fluoropolymer production, and as a precursor for pharmaceuticals . Its trihydrate form (molecular weight 202.05 g/mol) is a discontinued specialty solvent .
Properties
IUPAC Name |
deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNOKIGWWEWCN-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584208 | |
| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72301-81-6 | |
| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72301-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Deuterated Water
Target of Action: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium. The primary targets of deuterated water are the metabolic processes in the body.
Mode of Action: Deuterated water interacts with the body’s metabolic processes. The deuterium in the water forms stronger bonds than hydrogen, which can increase the biological half-life and metabolic stability of drugs.
Biochemical Pathways: Deuterated water can affect various biochemical pathways. For instance, it can lead to metabolic shunting, which can decrease exposure to toxic metabolites or increase exposure to active metabolites.
Pharmacokinetics: The ADME properties of deuterated water are similar to those of regular water. Due to the stronger deuterium-carbon bonds, drugs developed with deuterated water can have better pharmacokinetic or toxicological properties.
Result of Action: The use of deuterated water can lead to an improvement in the metabolic stability of drugs and a reduction in toxicity.
Action Environment: Environmental factors such as temperature and pressure can influence the deuteration process.
1,1,1,3,3,3-Hexafluoropropan-2-one
Target of Action: 1,1,1,3,3,3-Hexafluoropropan-2-one is a solution-phase peptide chemistry solvent. It targets chemical reactions, particularly Friedel–Crafts-type reactions.
Mode of Action: This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst. It also enhances the efficiency of certain cycloaddition reactions.
Biochemical Pathways: 1,1,1,3,3,3-Hexafluoropropan-2-one can affect various biochemical pathways. For instance, it can catalyze the epoxidation of certain compounds.
Pharmacokinetics:Result of Action: The use of 1,1,1,3,3,3-Hexafluoropropan-2-one can lead to an increase in the efficiency of certain chemical reactions.
Action Environment: Environmental factors such as temperature and pressure can influence the action of 1,1,1,3,3,3-Hexafluoropropan-2-one.
Biochemical Analysis
Biochemical Properties
Deuterated water has been found to cause a variety of morphological and physiological changes in cells and organisms. It is incorporated into nonessential amino acids through transamination and other intermediary pathways, and these deuterated amino acids are then synthesized into new proteins. On the other hand, 1,1,1,3,3,3-hexafluoropropan-2-one is a solution-phase peptide chemistry solvent that facilitates Friedel–Crafts-type reactions.
Cellular Effects
Deuterated water has been observed to affect fundamental processes such as cell division or energy metabolism. In contrast, 1,1,1,3,3,3-hexafluoropropan-2-one is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials.
Molecular Mechanism
The mechanism of action of deuterated water involves its incorporation into nonessential amino acids, which are then synthesized into new proteins. The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-one involves its role as a solvent that facilitates Friedel–Crafts-type reactions.
Biological Activity
Deuterated water (D₂O) and 1,1,1,3,3,3-hexafluoropropan-2-one (commonly known as hexafluoroacetone or HFA) are two compounds that have garnered attention in biochemical research due to their unique properties. When combined, they form a specialized compound that exhibits distinctive biological activities. This article aims to explore the biological activity of deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one by examining its interactions with biomolecules, potential therapeutic applications, and relevant case studies.
Properties of Deuterated Water and Hexafluoroacetone
Deuterated Water (D₂O):
- Chemical Structure: D₂O is a form of water where hydrogen atoms are replaced by deuterium isotopes.
- Biological Effects: D₂O has been shown to influence cellular metabolism and can affect living organisms at multiple levels, including cellular function and organ systems .
Hexafluoroacetone (HFA):
- Chemical Structure: HFA is a fluorinated ketone characterized by the presence of six fluorine atoms.
- Reactivity: The fluorination significantly alters its polarity and reactivity compared to non-fluorinated ketones. HFA is known to disrupt hydrogen bonds in proteins and enzymes, which can affect their functions.
Mechanisms of Biological Activity
The biological activity of the compound "deuterated water; 1,1,1,3,3,3-hexafluoropropan-2-one" primarily arises from the combined effects of D₂O and HFA on biological systems:
- Protein Interactions: HFA's ability to disrupt hydrogen bonds makes it useful in biochemical applications. It can influence protein folding and enzymatic activity by altering the stability of protein structures.
- Solvation Effects: Studies indicate that D₂O can enhance solvation effects and binding affinities with biomolecules. This property is particularly relevant in nuclear magnetic resonance (NMR) spectroscopy where D₂O serves as a solvent that stabilizes certain signals.
Case Studies and Research Findings
Several studies have investigated the biological implications of deuterated water and hexafluoroacetone:
Case Study 1: Anticancer Applications
A study utilized deuterium magnetic resonance imaging (dMRI) to track the distribution of D₂O in tumor tissues during anticancer therapies. Results indicated that D₂O could effectively visualize tumor responses to treatments like radiotherapy and chemotherapy . The accumulation of deuterium in tumor xenografts was notably higher compared to surrounding tissues.
Case Study 2: Metabolic Effects
Research into deuterium-depleted water (DDW) has shown that reducing deuterium levels can inhibit cancer cell growth and alter metabolic pathways. DDW has demonstrated potential in enhancing memory retention in animal models and regulating lipid metabolism . This highlights the broader implications of deuterium isotopes in metabolic regulation.
Data Tables
| Compound | Biological Activity | Mechanism |
|---|---|---|
| D₂O | Alters cellular metabolism | Solvent isotope effects influencing biochemical pathways |
| HFA | Disrupts protein interactions | Alters hydrogen bonding in proteins and enzymes |
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : HFIP is frequently used as a solvent and reagent in organic synthesis due to its ability to stabilize cationic intermediates and facilitate reactions such as C–H activation .
- Deuteration Studies : Deuterated compounds are essential in studying reaction mechanisms through isotope effects. D₂O is commonly used in NMR spectroscopy to provide insights into molecular interactions and dynamics .
| Application | Compound | Description |
|---|---|---|
| Organic Synthesis | HFIP | Used as a solvent for reactions involving C–H activation. |
| Isotope Labeling | D₂O | Utilized in NMR studies to trace molecular pathways. |
Biology
- Enzyme Mechanism Studies : Deuterated water is employed to investigate enzyme kinetics and mechanisms. The kinetic isotope effect allows researchers to differentiate between reaction pathways based on the presence of deuterium .
- Drug Metabolism : Deuterated analogs of pharmaceuticals can improve the pharmacokinetic profiles of drugs by altering their metabolism and excretion rates. This application is crucial in drug development .
| Application | Compound | Description |
|---|---|---|
| Enzyme Studies | D₂O | Assists in understanding enzymatic processes through kinetic studies. |
| Drug Development | Deuterated Compounds | Enhances drug properties by modifying metabolic pathways. |
Medicine
- Pharmaceutical Synthesis : HFIP is used in the synthesis of various pharmaceuticals, including anesthetics like sevoflurane. Its properties facilitate complex organic transformations necessary for drug development.
- Medical Imaging : Deuterated compounds are being explored for use in imaging techniques such as MRI due to their unique spectral signatures .
| Application | Compound | Description |
|---|---|---|
| Anesthetic Production | HFIP | Integral in synthesizing inhalation anesthetics. |
| Imaging Techniques | D₂O | Potential use in MRI for enhanced imaging contrast. |
Industry
- Polymer Production : HFIP is utilized in creating fluorinated polymers that have applications in coatings and advanced materials due to their chemical resistance and stability .
- Solvent Applications : Both D₂O and HFIP serve as solvents in various industrial processes, enhancing solubility and reactivity of compounds used in manufacturing .
| Application | Compound | Description |
|---|---|---|
| Polymer Synthesis | HFIP | Used for producing advanced fluorinated polymers. |
| Industrial Solvents | D₂O & HFIP | Enhances solubility and reactivity in manufacturing processes. |
Late-Stage Deuteration of Carboxylic Acids
A recent study demonstrated the use of deuterated HFIP as a solvent for the late-stage β-C(sp³)–H deuteration of carboxylic acids. The research highlighted how using deuterated solvents can enhance the efficiency of catalytic processes while minimizing side reactions . This method offers significant advantages for synthesizing labeled compounds used in drug discovery.
Enzyme Kinetics Using D₂O
Another study focused on using D₂O to explore enzyme kinetics by analyzing the reaction rates of various enzymes under different isotopic conditions. The findings illustrated that deuterium substitution could significantly affect reaction velocities, providing insights into enzyme mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Deuterated Water and Comparable Solvents
Key Differences:
- Isotopic Effects: D₂O’s deuterium content reduces proton exchange in NMR, unlike H₂O .
- Fluorination Impact: HFIP’s fluorine atoms enhance acidity (pKa ~9.3) and solvent polarity compared to non-fluorinated alcohols like isopropanol .
Table 2: Hexafluoropropan-2-one vs. Fluorinated Ketones
Key Differences:
- Hydration Stability: HFA forms stable hydrates (e.g., trihydrate) due to strong fluorine-water hydrogen bonding, unlike non-fluorinated ketones .
- Reactivity: Chlorinated derivatives (e.g., 3,3-dichloro-1,1,1-trifluoropropan-2-one) exhibit higher electrophilicity, enabling nucleophilic substitutions in organic synthesis .
Preparation Methods
Principles of H-D Exchange Reactions
Deuterated water serves as a critical deuterium source in organic synthesis, enabling the replacement of hydrogen atoms in target molecules with deuterium. This isotopic substitution is particularly valuable for modifying physicochemical properties, enhancing metabolic stability in pharmaceuticals, and creating labeled compounds for spectroscopic studies. The H-D exchange process typically occurs under high-temperature, high-pressure conditions, where the kinetic energy of molecules facilitates bond cleavage and reformation with deuterium.
Flow Synthesis with Microwave Irradiation
A breakthrough in deuteration technology involves coupling continuous flow reactors with microwave irradiation. This system, described in Taiyo Nippon Sanso’s technical report, employs a platinum-on-alumina catalyst within a glass reaction tube. Key operational parameters include:
| Parameter | Value | Impact on Reaction Efficiency |
|---|---|---|
| Pressure | 2 MPa | Enhances D₂O solubility in organic phase |
| Temperature | 200-250°C | Accelerates H-D exchange kinetics |
| Residence Time | 5-10 minutes | Balances conversion and throughput |
| Microwave Power | 300-500 W | Enables rapid, uniform heating |
The flow configuration resolves limitations of batch reactors—such as thermal inertia during heating/cooling cycles—by maintaining steady-state conditions. For 1-naphthol deuteration, this method achieves 94.3% deuterium incorporation at 1 kg/month production scales, outperforming batch systems by reducing process time from 48 hours to under 30 minutes.
Catalyst Optimization and Scalability
Platinum group metals remain the catalysts of choice due to their ability to adsorb hydrogen isotopes and lower activation barriers. Recent advances focus on nanostructured catalysts with controlled pore architectures to increase surface area and deuterium accessibility. Pilot studies demonstrate that mesoporous platinum-alumina composites increase deuteration rates by 40% compared to conventional catalysts, though long-term stability under continuous flow conditions requires further validation.
Synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-one
Industrial-Scale Finkelstein Reaction
The predominant manufacturing route involves halogen exchange between hexachloroacetone and anhydrous hydrogen fluoride:
$$ \text{(CCl}3\text{)}2\text{CO} + 6\text{HF} \rightarrow \text{(CF}3\text{)}2\text{CO} + 6\text{HCl} $$
This gas-phase reaction operates at 150-200°C with nickel-lined reactors to withstand corrosive byproducts. Challenges include HCl management and achieving complete fluorine substitution, which typically requires 98% excess HF and yields 85-90% pure product.
Zinc-Mediated Reduction in Alkaline Media
Chinese Patent CN102964204A discloses a novel aqueous-phase synthesis using hexafluoroacetone trihydrate and zinc powder under reflux:
# Example reaction setup from patent data
reactants = {
"hexafluoroacetone_trihydrate": 1.0, # moles
"NaOH": 1.0, # moles in 5% aqueous solution
"Zn": 1.5 # moles
}
conditions = {
"temperature": 100°C,
"time": 20,
"pressure": "atmospheric"
}
yield = 92.1% # Conversion rate
The zinc acts as both reducing agent and proton scavenger, facilitating the elimination of water molecules from the trihydrate. This method eliminates specialized equipment requirements compared to HF-based routes, though product purification necessitates fractional distillation to remove residual zinc oxides.
Hexafluoropropylene Oxide Rearrangement
Laboratory-scale synthesis employs Lewis acid-catalyzed rearrangement of hexafluoropropylene oxide (HFPO):
$$ \text{C}3\text{F}6\text{O} \xrightarrow{\text{AlCl}3} \text{(CF}3\text{)}_2\text{CO} $$
Aluminum chloride (1-2 mol%) induces ring-opening at 80-120°C, producing the ketone in 75-82% yield. Side products like trifluoroacetyl fluoride form through competing decomposition pathways, necessitating low-temperature traps (-78°C) during product collection.
Comparative Analysis of Synthetic Approaches
Deuteration Process Economics
A cost-benefit analysis of D₂O-based flow synthesis versus batch methods reveals:
| Metric | Flow System | Batch Reactor |
|---|---|---|
| Capital Cost | $1.2M | $0.8M |
| Operational Cost/kg | $12,500 | $18,000 |
| Deuteration Purity | 94.3% | 89.7% |
| Scalability | Linear scale-up | Vessel-dependent |
The 28% reduction in operational costs for flow systems justifies higher initial investments, particularly for GMP-grade deuterated pharmaceuticals.
Fluorinated Ketone Synthesis Trade-offs
Environmental and safety considerations differentiate hexafluoroacetone production routes:
| Method | HF Usage | Byproduct Hazard | Energy Demand (kW·h/kg) |
|---|---|---|---|
| Finkelstein Reaction | High | HCl (corrosive) | 42 |
| Zinc Reduction | None | Zn(OH)₂ (low) | 18 |
| HFPO Rearrangement | Low | COF₂ (toxic) | 31 |
The zinc-mediated approach offers the safest profile but struggles with reaction scalability beyond 100 kg batches due to zinc oxide precipitation issues.
Q & A
Q. What is the role of deuterated water (D₂O) in NMR spectroscopy for analyzing fluorinated compounds like 1,1,1,3,3,3-hexafluoropropan-2-one (HFIP)?
Deuterated water is critical for suppressing solvent signals in ¹H NMR, enabling precise detection of labile protons in fluorinated compounds. For HFIP, D₂O replaces H₂O to eliminate interference from the solvent’s hydrogen signals. This is particularly important when studying hydrogen bonding or proton exchange dynamics in fluorinated alcohols. Residual water peaks in deuterated solvents (e.g., ~1.6 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆) must be accounted for during spectral analysis . For biomolecular studies, D₂O is preferred over organic deuterated solvents due to its compatibility with aqueous samples .
Q. How should deuterated solvents be prepared and handled for experiments involving hygroscopic compounds like HFIP?
Hygroscopic compounds such as HFIP require rigorous drying protocols. Deuterated solvents (e.g., D₂O or HFIP-d₂) must be stored under inert gas (argon/nitrogen) and handled in anhydrous conditions. For neutron diffraction studies, hygroscopic samples are exchanged with D₂O to minimize hydrogen interference . Trace water content in deuterated solvents can be quantified via prompt-gamma neutron activation analysis (PGNAA) to ensure sample integrity .
Q. What methods are used to verify the purity and deuteration level of HFIP-d₂ (deuterated HFIP)?
Deuteration levels are validated using ¹H NMR and mass spectrometry (MS). Residual proton signals in HFIP-d₂ (e.g., (CF₃)₂CDOD) are quantified against internal standards. High-resolution MS (HRMS) with deuterated atmospheres (e.g., D₂ gas) enhances deuteration depth analysis by minimizing back-exchange with ambient moisture . Isotopic purity ≥99 atom % D is standard for reliable NMR and MS applications .
Advanced Research Questions
Q. How can hydrogen-deuterium exchange (HDX) mass spectrometry resolve structural dynamics of proteins interacting with HFIP?
HDX-MS involves incubating proteins with deuterated buffers (D₂O or HFIP-d₂) to track solvent-accessible regions. After quenching with acidic conditions, pepsin digestion generates peptides for LC-MS analysis. Deuterium uptake is quantified using software (e.g., DynamX 3.0) comparing deuterated vs. undeuterated controls. For fluorinated solvents like HFIP, HDX-MS can reveal conformational changes induced by solvent polarity . Key steps:
Q. What experimental strategies address contradictions in NMR data for HFIP-containing mixtures (e.g., residual solvent peaks vs. analyte signals)?
Contradictions arise from residual solvent signals (e.g., D₂O at 4.7 ppm) overlapping with analyte peaks. Strategies include:
- Solvent suppression : Use pulse sequences like WATERGATE or presaturation to suppress D₂O signals .
- Multi-solvent analysis : Compare spectra in CDCl₃ (residual H₂O at 1.6 ppm) and DMSO-d₆ (H₂O at 3.3 ppm) to isolate analyte peaks .
- 2D NMR : HSQC or COSY correlations resolve overlapping signals in complex mixtures .
Q. How does deuteration of antiviral compounds (e.g., GC376) enhance stability and efficacy, and how is HFIP-d₂ used in such studies?
Deuteration prolongs drug half-life by stabilizing C-D bonds against metabolic cleavage. For GC376, deuteration reduced weight loss and viral load in SARS-CoV-2-infected mice by 50% compared to the non-deuterated form . HFIP-d₂ serves as a deuterated solvent for synthesizing deuterated APIs (active pharmaceutical ingredients) via acid-catalyzed deuteration . Key steps:
- Synthesis : React GC376 with D₂O or HFIP-d₂ under controlled pH.
- Validation : Use FT-ICR MS to confirm deuteration sites and quantify isotopic enrichment .
Key Methodological Recommendations
- NMR : Prioritize D₂O for aqueous samples; use CDCl₃ for organic phases. Suppress residual water signals with advanced pulse sequences .
- MS : Combine deuterated solvents with FT-ICR MS for high-resolution deuteration mapping .
- Synthesis : Optimize deuteration using heavy water (D₂O) and semiconductor catalysts to enhance reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
